N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide is a substituted benzamide derivative featuring a 4-chloro-2-(2-chlorobenzoyl)phenyl backbone linked to a 2-methylbenzamide group. The presence of two chlorine substituents and a methyl group on the benzamide moiety influences its electronic properties, steric profile, and intermolecular interactions, such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO2/c1-13-6-2-3-7-15(13)21(26)24-19-11-10-14(22)12-17(19)20(25)16-8-4-5-9-18(16)23/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAATLISJDDOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its antiviral properties, particularly against hepatitis B virus.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide involves the inhibition of specific enzymes or receptors in biological systems. The compound interacts with molecular targets such as kinases or proteases, leading to the disruption of cellular processes. This interaction can result in the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Key structural analogs differ in halogen substitution (Cl, Br, F), functional groups (amide vs. acetamide), and aryl ring modifications. Selected examples include:
Key Observations :
- Halogen Effects : Chlorine and bromine enhance molecular rigidity and influence crystal packing via halogen bonding. Fluorine analogs (e.g., 2-fluorobenzoyl derivatives) exhibit reduced steric hindrance but weaker intermolecular interactions .
- Amide vs. Acetamide : The acetamide group in N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide introduces conformational flexibility, evidenced by a smaller dihedral angle (74.83°) between aromatic rings compared to rigid benzamide derivatives .
Crystallographic and Hydrogen-Bonding Analysis
Crystal structures of related compounds reveal distinct packing patterns:
- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide forms a monoclinic lattice with intermolecular N–H···O hydrogen bonds (2.85 Å) stabilizing the structure .
- 2-Hydroxy-N-(4-methylphenyl)benzamide exhibits intramolecular O–H···O hydrogen bonds, creating a planar configuration that facilitates π-π interactions .
- 4-Chloro-N-(2,6-dichlorophenyl)benzamide adopts a triclinic system with Cl···Cl contacts (3.45 Å) contributing to layered packing .
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex aromatic structure characterized by multiple functional groups, including chloro and benzamide moieties. This structure is crucial for its biological interactions and reactivity.
Structural Formula:
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Research indicates that it may interact with kinases or proteases, leading to:
- Inhibition of cell proliferation: By disrupting key signaling pathways in cancer cells.
- Induction of apoptosis: Triggering programmed cell death in malignant cells.
- Antiviral properties: Particularly against viruses such as hepatitis B.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. A notable study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism involves the modulation of enzyme activities related to cell survival and proliferation.
Case Study: Cytotoxicity Assessment
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:
- IC50 Value: 225 µM, indicating effective inhibition of cell growth.
- Cell Cycle Arrest: A significant portion of treated cells were found in the S phase, suggesting interference with DNA synthesis and cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest it may possess activity against various bacterial strains, which could be leveraged for therapeutic applications in infectious diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | Lacks nitro groups | Different reactivity and biological activity |
| 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | Similar structure with acetamide | Potential anticancer activity |
| N-[4-bromo-2-(2-bromobenzoyl)phenyl]-3-methylbenzamide | Bromine instead of chlorine | Different reactivity patterns |
The distinct combination of chloro groups in this compound contributes to its unique biological activities compared to these analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
